![molecular formula C6H15IOSi B3057253 (3-Iodopropoxy)trimethylsilane CAS No. 78173-39-4](/img/structure/B3057253.png)
(3-Iodopropoxy)trimethylsilane
Overview
Description
(3-Iodopropoxy)trimethylsilane, also known as 3-Iodo-n-propyl-1-trimethoxysilane or Iodopropyltrimethoxysilane, is an organosilicon compound . It has the empirical formula C6H15IO3Si and a molecular weight of 290.17 . This compound is used in various applications, including the organic modification of mesoporous silica support by grafting method .
Molecular Structure Analysis
The molecular structure of (3-Iodopropoxy)trimethylsilane consists of a silicon atom bonded to three methyl groups and an iodopropoxy group . The SMILES string representation of the molecule is COSi(OC)OC .Physical And Chemical Properties Analysis
(3-Iodopropoxy)trimethylsilane is a liquid at 20°C . It has a refractive index of 1.473 (lit.) and a density of 1.482 g/mL at 20°C (lit.) . It’s important to store this compound under inert gas as it’s sensitive to light and moisture .Scientific Research Applications
Microelectronics : Trimethylsilane-based precursors, including (3-Iodopropoxy)trimethylsilane derivatives, are used in plasma-enhanced chemical vapor deposition (PECVD) processes. They are essential for depositing dielectric thin films in PECVD systems, playing a critical role in creating low permittivity (low-k) dielectric versions of amorphous hydrogenated silicon carbide and its oxides. These materials are significant in advanced device multilevel metal interconnection schemes, enhancing circuit performance (Loboda, 1999).
Organic Chemistry : In organic synthesis, (3-Iodopropoxy)trimethylsilane and its derivatives are utilized in gold-catalyzed oxidative coupling reactions. These reactions are integral for creating complex organic molecules, providing a method with reduced byproducts and facilitating intramolecular coupling reactions (Brenzovich et al., 2010). Additionally, iodotrimethylsilane, a related compound, is used for converting oxiranes to allylic alcohols, demonstrating its versatility in organic transformations (Sakurai et al., 1980).
Battery Technology : Novel silane compounds, including derivatives of (3-Iodopropoxy)trimethylsilane, are being explored as non-aqueous electrolyte solvents in lithium-ion batteries. These molecules can dissolve various lithium salts, providing good passivation films on graphite anodes and enhancing battery performance (Amine et al., 2006).
Chemical Vapor Deposition : Trimethylsilane precursors are utilized in the heteroepitaxial growth of 3C-SiC on Si substrates by chemical vapor deposition. This process is important for creating films that can withstand high temperatures and corrosive environments, applicable in microelectromechanical systems and other high-performance applications (Madapura et al., 1999).
Safety and Hazards
(3-Iodopropoxy)trimethylsilane is classified as a combustible liquid . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-iodopropoxy(trimethyl)silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15IOSi/c1-9(2,3)8-6-4-5-7/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUWAANCLCUNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447355 | |
Record name | Silane, (3-iodopropoxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Iodopropoxy)trimethylsilane | |
CAS RN |
78173-39-4 | |
Record name | Silane, (3-iodopropoxy)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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